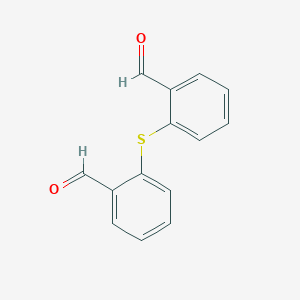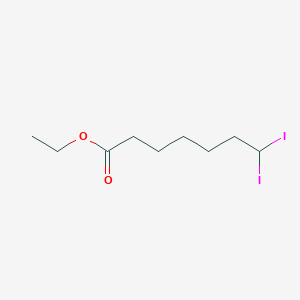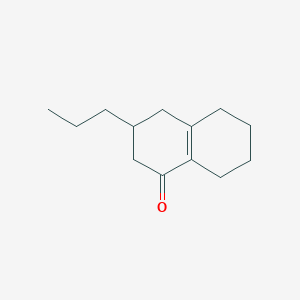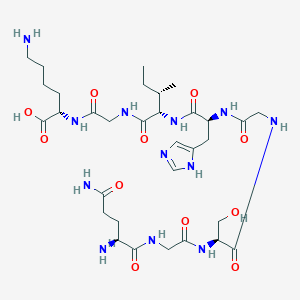![molecular formula C8H16FNO B14228344 [(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol CAS No. 831169-70-1](/img/structure/B14228344.png)
[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a fluoroethyl group attached to the piperidine ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl group enhances its binding affinity and selectivity, leading to specific biochemical effects. The compound may modulate various signaling pathways, resulting in therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A basic structure without the fluoroethyl and hydroxyl groups.
Fluoroethylpiperidine: Lacks the hydroxyl group but contains the fluoroethyl group.
Hydroxypiperidine: Contains the hydroxyl group but lacks the fluoroethyl group.
Uniqueness
[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol is unique due to the presence of both the fluoroethyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.
Eigenschaften
CAS-Nummer |
831169-70-1 |
|---|---|
Molekularformel |
C8H16FNO |
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C8H16FNO/c9-3-5-10-4-1-2-8(6-10)7-11/h8,11H,1-7H2/t8-/m1/s1 |
InChI-Schlüssel |
QEJCWXNIOOKEKV-MRVPVSSYSA-N |
Isomerische SMILES |
C1C[C@H](CN(C1)CCF)CO |
Kanonische SMILES |
C1CC(CN(C1)CCF)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



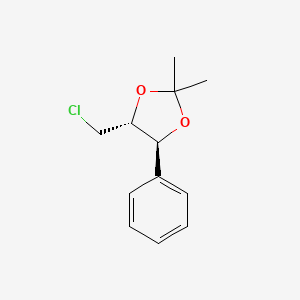
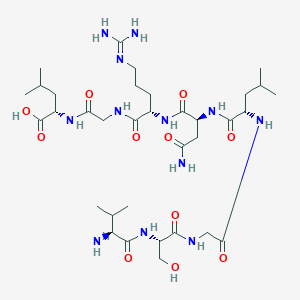
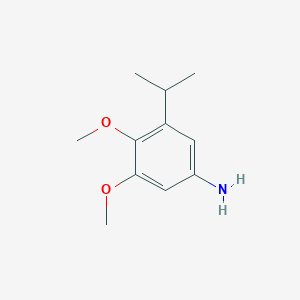


![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)
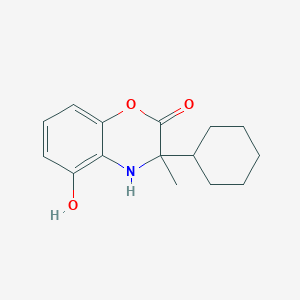
![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)

